rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1909286-75-4
VCID: VC5229037
InChI: InChI=1S/C12H18N2O4/c1-17-7-2-6-14-10(3-5-13-14)11-9(12(15)16)4-8-18-11/h3,5,9,11H,2,4,6-8H2,1H3,(H,15,16)/t9-,11-/m1/s1
SMILES: COCCCN1C(=CC=N1)C2C(CCO2)C(=O)O
Molecular Formula: C12H18N2O4
Molecular Weight: 254.286

rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid

CAS No.: 1909286-75-4

Cat. No.: VC5229037

Molecular Formula: C12H18N2O4

Molecular Weight: 254.286

* For research use only. Not for human or veterinary use.

rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid - 1909286-75-4

Specification

CAS No. 1909286-75-4
Molecular Formula C12H18N2O4
Molecular Weight 254.286
IUPAC Name (2R,3R)-2-[2-(3-methoxypropyl)pyrazol-3-yl]oxolane-3-carboxylic acid
Standard InChI InChI=1S/C12H18N2O4/c1-17-7-2-6-14-10(3-5-13-14)11-9(12(15)16)4-8-18-11/h3,5,9,11H,2,4,6-8H2,1H3,(H,15,16)/t9-,11-/m1/s1
Standard InChI Key CZEHKRUNLXFVRU-MWLCHTKSSA-N
SMILES COCCCN1C(=CC=N1)C2C(CCO2)C(=O)O

Introduction

rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid is a complex organic compound featuring a pyrazole ring and an oxolane (tetrahydrofuran) structure. Its molecular formula is C12H18N2O4, with a molecular weight of 254.28 g/mol . The compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of the carboxylic acid and pyrazole functionalities, which can influence its reactivity and biological activity.

Synthesis and Chemical Reactivity

The synthesis of rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid typically involves multi-step organic reactions. These reactions require careful control of conditions to ensure high yields and purity of the final product.

The compound can undergo various reactions typical of carboxylic acids, such as esterification, amidation, and decarboxylation. These reactions are important for modifying the compound for enhanced biological activity or for creating derivatives with different properties.

Potential Applications and Biological Activities

The potential applications of rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid are diverse, with a focus on medicinal chemistry and drug development. Preliminary studies suggest that it may interact with specific protein targets involved in inflammatory responses or microbial resistance mechanisms.

Similar Compounds and Their Features

Compound NameMolecular FormulaUnique Features
2-(1-Ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acidEthyl group instead of methoxypropyl
2-(1-Propan-2-yl-1H-pyrazol-5-yl)oxolane-3-carboxylic acidIsopropyl substitution
2-[1-(4-Methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acidAromatic substitution increases lipophilicity

These compounds exhibit variations in their side chains and functional groups, which can significantly influence their biological activity and pharmacokinetic properties.

Interaction Studies and Therapeutic Potential

Interaction studies involving rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid focus on its binding affinity with biological targets such as enzymes or receptors. Further research is necessary to elucidate these interactions fully and understand their implications for therapeutic efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator